SARS-CoV-2 3CLpro-IN-14

Pharmacokinetics Oral Bioavailability In Vivo Studies

Choose SARS-CoV-2 3CLpro-IN-14 (11j) for its validated, superior oral pharmacokinetics—48.1% bioavailability and high systemic exposure (AUC=32,473 h*ng/mL) in mice—enabling robust in vivo efficacy studies without a booster. Its clear safety window (CC50>50μM vs. EC50=0.18μM) ensures unconfounded cellular pharmacology data. Unlike other 3CLpro inhibitors with variable profiles, this specific compound provides a reliable benchmark for SAR campaigns and oral dosing model development, making it an essential reference standard for your antiviral research.

Molecular Formula C34H40F3N5O6S2
Molecular Weight 735.8 g/mol
Cat. No. B12391960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-14
Molecular FormulaC34H40F3N5O6S2
Molecular Weight735.8 g/mol
Structural Identifiers
SMILESC1CC2CC1C(N2C(=O)C(C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)NC(CC6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7
InChIInChI=1S/C34H40F3N5O6S2/c35-34(36,37)50(47,48)41-28(33-14-17-9-18(15-33)11-19(10-17)16-33)32(46)42-22-6-5-20(12-22)26(42)30(45)39-24(13-21-7-8-38-29(21)44)27(43)31-40-23-3-1-2-4-25(23)49-31/h1-4,17-22,24,26,28,41H,5-16H2,(H,38,44)(H,39,45)/t17?,18?,19?,20-,21-,22+,24-,26-,28+,33?/m0/s1
InChIKeyVQSZXJGGYUWDES-DDIMPBCQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 3CLpro-IN-14 (Compound 11j): A Peptidomimetic Oral 3CLpro Inhibitor for COVID-19 Research


SARS-CoV-2 3CLpro-IN-14, also known as compound 11j, is a peptidomimetic small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential viral enzyme required for replication [1]. It exhibits significant anti-SARS-CoV-2 activity in Vero E6 cells with an EC50 of 0.18 μM and low cytotoxicity (CC50 > 50 μM) . Importantly, 11j demonstrates favorable oral pharmacokinetics in ICR mice, including a high systemic exposure (AUC(0-t) = 32,473 h*ng/mL) and 48.1% oral bioavailability (F) following a 20 mg/kg oral dose [2], positioning it as a promising lead for oral antiviral development [3].

Why SARS-CoV-2 3CLpro-IN-14 Cannot Be Substituted with Other In-Class 3CLpro Inhibitors


Generic substitution among SARS-CoV-2 3CLpro inhibitors is not scientifically valid due to profound differences in key properties that determine research outcomes and translational potential. In-class compounds exhibit wide variability in oral bioavailability , systemic exposure (AUC) [1], and cellular antiviral potency [2]. For instance, closely related analogs from the same chemical series show a 6.3-fold difference in oral AUC and a 14.9-fold difference in enzymatic potency [3]. These disparities directly impact the compound's suitability for in vivo efficacy studies, oral dosing regimens, and structure-activity relationship (SAR) investigations. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

SARS-CoV-2 3CLpro-IN-14 Quantitative Differentiation Guide: Direct Comparisons with Analogs and Clinical Candidates


Superior Oral Exposure (AUC) Over Analog 11e Supports In Vivo Efficacy Studies

SARS-CoV-2 3CLpro-IN-14 (11j) demonstrates a 6.3-fold higher oral systemic exposure (AUC(0-t)) compared to the closely related analog 11e when administered at the same oral dose of 20 mg/kg in ICR mice [1]. This quantifiable advantage indicates superior in vivo exposure, which is critical for achieving therapeutic concentrations in preclinical models.

Pharmacokinetics Oral Bioavailability In Vivo Studies Lead Optimization

High Oral Bioavailability (F = 48.1%) Enables Preclinical Oral Dosing Without PK Boosting Agents

SARS-CoV-2 3CLpro-IN-14 (11j) exhibits an oral bioavailability (F) of 48.1% in ICR mice [1], which is significantly higher than many other 3CLpro inhibitors, such as SARS-CoV-2 3CLpro-IN-5, which has a reported oral bioavailability of only 9.0% . This high intrinsic bioavailability allows for effective oral dosing without the requirement for co-administration of metabolic inhibitors like ritonavir.

Oral Bioavailability Drug Metabolism Pharmacokinetics Preclinical Development

Balanced Antiviral Potency and Low Cytotoxicity Profile in Vero E6 Cells

In Vero E6 cells, SARS-CoV-2 3CLpro-IN-14 (11j) demonstrates an anti-SARS-CoV-2 EC50 of 0.18 μM and a CC50 > 50 μM [1], resulting in a selectivity index (SI) of >278. While it is less potent than the clinical candidate nirmatrelvir (PF-07321332), which has an EC50 of 0.074 μM in the same cell line [2], 11j's high CC50 value (>50 μM) confirms a favorable safety window for in vitro studies.

Antiviral Activity Cytotoxicity Selectivity Index In Vitro Efficacy

Enzymatic Potency Contextualized within a Structurally Optimized Series

SARS-CoV-2 3CLpro-IN-14 (11j) inhibits SARS-CoV-2 3CLpro with an IC50 of 1.646 μM [1]. While the series contains a more potent analog (11b, IC50 = 0.110 μM), 11j was specifically optimized for improved pharmacokinetic properties, not just enzymatic potency [2]. This is a classic example of the potency vs. ADME trade-off in drug discovery, highlighting that 11j's value proposition is its overall profile as an oral lead, not its rank as the most potent enzyme binder.

Enzyme Inhibition Structure-Activity Relationship Drug Design 3CLpro

Recommended Research Applications for SARS-CoV-2 3CLpro-IN-14 Based on Differentiated Evidence


In Vivo Oral Efficacy Studies in Murine Models of SARS-CoV-2 Infection

The high oral exposure (AUC(0-t) = 32,473 h*ng/mL) and bioavailability (F = 48.1%) of SARS-CoV-2 3CLpro-IN-14 (11j) in mice [1] make it an ideal candidate for in vivo studies exploring oral dosing regimens to achieve antiviral effects. Researchers can use 11j to establish proof-of-concept for oral 3CLpro inhibition in SARS-CoV-2 mouse models without the confounding variable of a metabolic booster like ritonavir.

Structure-Activity Relationship (SAR) Studies for Oral 3CLpro Inhibitor Lead Optimization

The clear trade-off between enzymatic potency (IC50 = 1.646 μM) and superior oral pharmacokinetics (6.3-fold AUC improvement over analog 11e) [1] positions 11j as a critical data point in SAR campaigns. It serves as a benchmark for understanding how specific structural modifications (e.g., the [2.2.1] azabicyclic ring and benzothiazolyl ketone) enhance oral exposure, informing the design of next-generation inhibitors.

Cellular Mechanism-of-Action Studies Requiring a Wide Safety Window

With a clear separation between antiviral activity (EC50 = 0.18 μM) and cytotoxicity (CC50 > 50 μM) in Vero E6 cells [2], 11j is well-suited for detailed cellular pharmacology studies. Researchers can investigate viral replication inhibition, target engagement, and downstream effects without the data being confounded by compound-induced cell death, ensuring robust and interpretable results.

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis of Oral 3CLpro Inhibitors

As a compound with well-characterized oral PK in mice [1], 11j serves as an excellent reference standard for benchmarking other oral 3CLpro inhibitors. Its defined AUC, bioavailability, and exposure parameters allow for quantitative comparisons in cross-compound PK/PD modeling, aiding in the selection of leads with optimal in vivo profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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